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molecular formula C7H4ClNOS B3024789 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile CAS No. 71683-01-7

3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile

Cat. No. B3024789
M. Wt: 185.63 g/mol
InChI Key: WWPVLUBBUYIFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04197310

Procedure details

A 9.2 g. portion of β-amino-5-chloro-2-thiopheneacrylonitrile is dissolved in 100 ml. of methanol. A 50 ml. portion of 1 N hydrochloric acid is added and the mixture is stirred at room temperature for 3 hours. The precipitate is collected giving 5-chloro-β-oxo-2-thiophenepropionitrile.
Name
β-amino-5-chloro-2-thiopheneacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]([C:6]1[S:7][C:8]([Cl:11])=[CH:9][CH:10]=1)=[CH:3][C:4]#[N:5].Cl.C[OH:14]>>[Cl:11][C:8]1[S:7][C:6]([C:2](=[O:14])[CH2:3][C:4]#[N:5])=[CH:10][CH:9]=1

Inputs

Step One
Name
β-amino-5-chloro-2-thiopheneacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=CC#N)C=1SC(=CC1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate is collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(S1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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